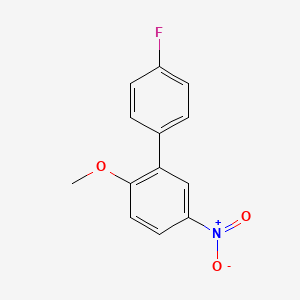
4'-Fluoro-2-methoxy-5-nitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl is an organic compound with the molecular formula C13H10FNO3. It is a derivative of biphenyl, where the biphenyl core is substituted with a fluoro group at the 4’ position, a methoxy group at the 2 position, and a nitro group at the 5 position. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl typically involves multiple steps. One common method starts with the nitration of 4’-fluoro-2-methoxybiphenyl. The nitration reaction is carried out by dissolving 4’-fluoro-2-methoxybiphenyl in concentrated sulfuric acid and slowly adding a solution of potassium nitrate in concentrated sulfuric acid at a low temperature (around -15°C). The reaction mixture is stirred for 2 hours, then poured into ice water, and neutralized with sodium hydroxide to precipitate the product .
Industrial Production Methods
Industrial production of 4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Replacement of the fluoro group with other substituents.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and potassium nitrate.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Reduction: 4’-Fluoro-2-methoxy-5-amino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anticancer drugs.
Materials Science: The compound is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl involves its interaction with specific molecular targets. In medicinal chemistry, the compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluoro and methoxy groups enhance the compound’s binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxy-5-nitroaniline: Similar structure but with an aniline group instead of a biphenyl core.
4-Fluoro-2-methoxy-5-nitrophenol: Similar structure but with a phenol group instead of a biphenyl core.
Uniqueness
4’-Fluoro-2-methoxy-5-nitro-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and planarity compared to its analogs. This structural feature enhances its stability and makes it suitable for applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C13H10FNO3 |
|---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C13H10FNO3/c1-18-13-7-6-11(15(16)17)8-12(13)9-2-4-10(14)5-3-9/h2-8H,1H3 |
InChI Key |
ZAWYRMQNTZTAGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



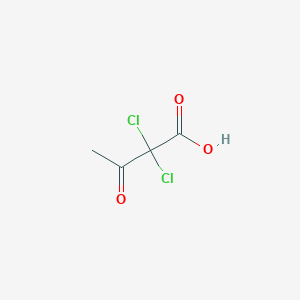
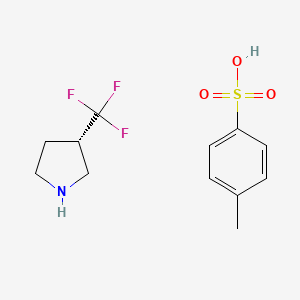
![3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)
![2,4-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B12515428.png)
![N-[(3-Bromo-4-fluorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B12515432.png)
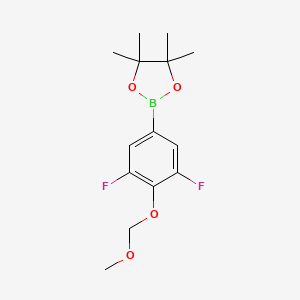
![2-[(Ethoxycarbonyl)oxy]-3-hydroxybutanedioic acid](/img/structure/B12515444.png)
![2-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12515451.png)
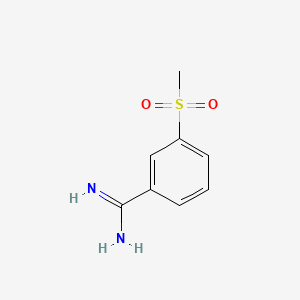
![5-[18-(3,5-dicarboxyphenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzene-1,3-dicarboxylic acid](/img/structure/B12515459.png)

![2-[6-(2-Aminophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12515474.png)
![[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]methanol](/img/structure/B12515480.png)
